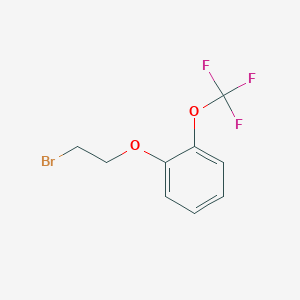

1-(2-Bromoethoxy)-2-trifluoromethoxybenzene

CAS No.: 627902-11-8

Cat. No.: VC2973541

Molecular Formula: C9H8BrF3O2

Molecular Weight: 285.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 627902-11-8 |

|---|---|

| Molecular Formula | C9H8BrF3O2 |

| Molecular Weight | 285.06 g/mol |

| IUPAC Name | 1-(2-bromoethoxy)-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C9H8BrF3O2/c10-5-6-14-7-3-1-2-4-8(7)15-9(11,12)13/h1-4H,5-6H2 |

| Standard InChI Key | BNUKKRVANQMSGD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OCCBr)OC(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)OCCBr)OC(F)(F)F |

Introduction

Basic Information and Structural Characteristics

1-(2-Bromoethoxy)-2-trifluoromethoxybenzene is characterized by a benzene ring substituted with two key functional groups: a 2-bromoethoxy group and a trifluoromethoxy group. This arrangement results in a molecule with interesting reactivity patterns and potential synthetic utility. The compound belongs to the class of aromatic ethers, specifically halogenated aromatic ethers, which are known for their stability and versatility in organic reactions.

Identification Data

Table 1 summarizes the key identification parameters for 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene:

| Parameter | Value |

|---|---|

| CAS Number | 627902-11-8 |

| Molecular Formula | C₉H₈BrF₃O₂ |

| Molecular Weight | 285.06 g/mol |

| IUPAC Name | 1-(2-bromoethoxy)-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C9H8BrF3O2/c10-5-6-14-7-3-1-2-4-8(7)15-9(11,12)13/h1-4H,5-6H2 |

| Standard InChIKey | BNUKKRVANQMSGD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OCCBr)OC(F)(F)F |

The structural arrangement of this compound features a benzene ring with the trifluoromethoxy (-OCF₃) group at position 2 and the 2-bromoethoxy (-OCH₂CH₂Br) group at position 1. This specific substitution pattern contributes to its chemical behavior and reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene influence its handling, storage, and application in synthetic procedures. Understanding these properties is essential for researchers working with this compound.

Chemical Reactivity

The compound's reactivity is primarily determined by its two functional groups:

The presence of both electron-withdrawing and leaving groups makes this compound particularly useful in various synthetic transformations.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound would typically show:

-

Aromatic protons in the region of 6.8-7.5 ppm

-

Methylene protons of the bromoethoxy group appearing as two triplets in the 3.5-4.5 ppm range

¹⁹F NMR would show a single peak for the trifluoromethoxy group, typically in the range of -58 to -60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorbance bands for:

-

C-F stretching vibrations (1100-1250 cm⁻¹)

-

Aromatic C=C stretching (1450-1600 cm⁻¹)

-

C-O-C stretching vibrations (1050-1150 cm⁻¹)

These spectroscopic features can be compared with those of related compounds like 3-(Trifluoromethoxy)bromobenzene, which shows similar patterns in its IR spectrum .

Comparison with Related Compounds

Understanding 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene in the context of related compounds provides valuable insights into its unique properties and applications.

Structural Analogues

Table 2 compares 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene | C₉H₈BrF₃O₂ | 285.06 | Reference compound |

| 1-(2-Bromoethoxy)-2-ethoxybenzene | C₁₀H₁₃BrO₂ | 245.12 | Ethoxy group instead of trifluoromethoxy |

| 1-Bromo-4-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.01 | Direct bromo substitution at position 4 |

| 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | C₉H₇Br₂F₃O₂ | 363.95 | Additional bromo substituent at position 4 |

These structural variations lead to significant differences in physical properties, reactivity patterns, and potential applications .

Reactivity Comparisons

The reactivity of 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene differs from its analogues in several ways:

-

Compared to 1-(2-Bromoethoxy)-2-ethoxybenzene, it exhibits different electronic properties due to the electron-withdrawing effect of the trifluoromethoxy group.

-

Unlike direct halogenated analogues such as 1-Bromo-4-(trifluoromethoxy)benzene, its reactivity is primarily determined by the bromoethoxy group rather than a direct aromatic bromine.

-

The specific ortho-arrangement of the two ether groups creates a unique steric and electronic environment that influences its behavior in various reactions.

These reactivity differences make each compound suitable for specific synthetic applications .

Future Research Directions

Research involving 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene continues to evolve, with several promising directions for future investigation.

Synthetic Applications

Future research may explore:

-

Novel coupling reactions utilizing the bromoethoxy group as a handle for introducing complex functionalities

-

Development of more efficient and environmentally friendly synthesis methods for this compound

-

Application in click chemistry and other modern synthetic methodologies

Medicinal Chemistry

In pharmaceutical research, exploration of this compound could focus on:

-

Its use as a building block for synthesizing novel fluorinated drug candidates

-

Structure-activity relationship studies to understand how the specific arrangement of the trifluoromethoxy and bromoethoxy groups influences biological activity

-

Development of radiopharmaceuticals leveraging the potential for isotopic substitution at the bromine position

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume